molecular formula C7H8ClNS B15308427 2-Chloro-3-(ethylsulfanyl)pyridine

2-Chloro-3-(ethylsulfanyl)pyridine

Cat. No.: B15308427
M. Wt: 173.66 g/mol
InChI Key: BOAFKWLJKZWSLY-UHFFFAOYSA-N
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Description

2-Chloro-3-(ethylsulfanyl)pyridine is an organic compound with the molecular formula C7H8ClNS. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethylsulfanyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(ethylsulfanyl)pyridine typically involves the chlorination of 3-(ethylsulfanyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the second position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(ethylsulfanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-(ethylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(ethylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethylsulfanyl groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-(ethylsulfanyl)pyridine is unique due to the specific combination of chlorine and ethylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-chloro-3-ethylsulfanylpyridine

InChI

InChI=1S/C7H8ClNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3

InChI Key

BOAFKWLJKZWSLY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CC=C1)Cl

Origin of Product

United States

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